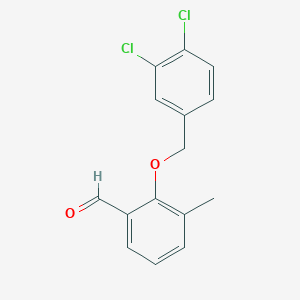![molecular formula C15H15N3O6 B14888937 6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] is a complex organic compound that features a cyclohexene ring with two carboxylic acid groups and a hydrazide moiety substituted with a 3-nitrobenzoyl group
Méthodes De Préparation
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] typically involves a multi-step process. One common method starts with the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to produce cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then hydrolyzed to yield cyclohexene-cis-1,2-dicarboxylic acid . The final step involves the reaction of this acid with 2-(3-nitrobenzoyl)hydrazine under appropriate conditions to form the desired compound.
Analyse Des Réactions Chimiques
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and hydrazine derivatives.
Applications De Recherche Scientifique
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydrazide moiety can form covalent bonds with specific amino acid residues in proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide] can be compared with similar compounds such as:
cis-4-Cyclohexene-1,2-dicarboxylic acid: This compound lacks the nitrobenzoyl hydrazide moiety and has different chemical properties and reactivity.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: This ester derivative has different solubility and reactivity compared to the hydrazide compound.
cis-1,2,3,6-Tetrahydrophthalic acid: This compound has a similar cyclohexene ring structure but differs in the functional groups attached to the ring.
These comparisons highlight the unique structural features and reactivity of 4-cyclohexene-1,2-dicarboxylic acid, mono[2-(3-nitrobenzoyl)hydrazide], making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H15N3O6 |
|---|---|
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
6-[[(3-nitrobenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15N3O6/c19-13(9-4-3-5-10(8-9)18(23)24)16-17-14(20)11-6-1-2-7-12(11)15(21)22/h1-5,8,11-12H,6-7H2,(H,16,19)(H,17,20)(H,21,22) |
Clé InChI |
CAAFBCSMAXUICZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(C1C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


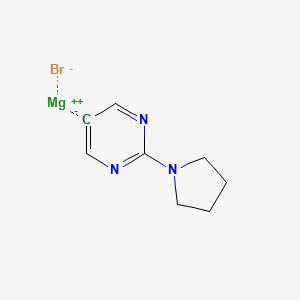
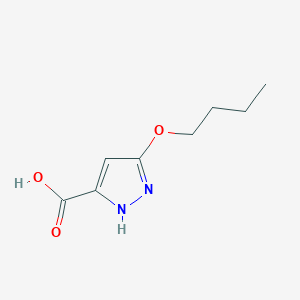
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
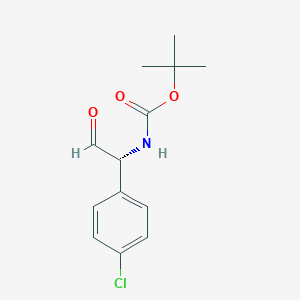
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
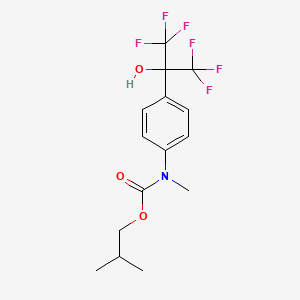
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
